

Technical Guide: Physical Properties of 2-Amino-3-bromo-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitrobenzonitrile

Cat. No.: B101693

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-3-bromo-5-nitrobenzonitrile** (CAS No: 17601-94-4), a key intermediate in various organic syntheses. The information is compiled from various sources to assist researchers and professionals in its handling, application, and further development.

Core Physical and Chemical Properties

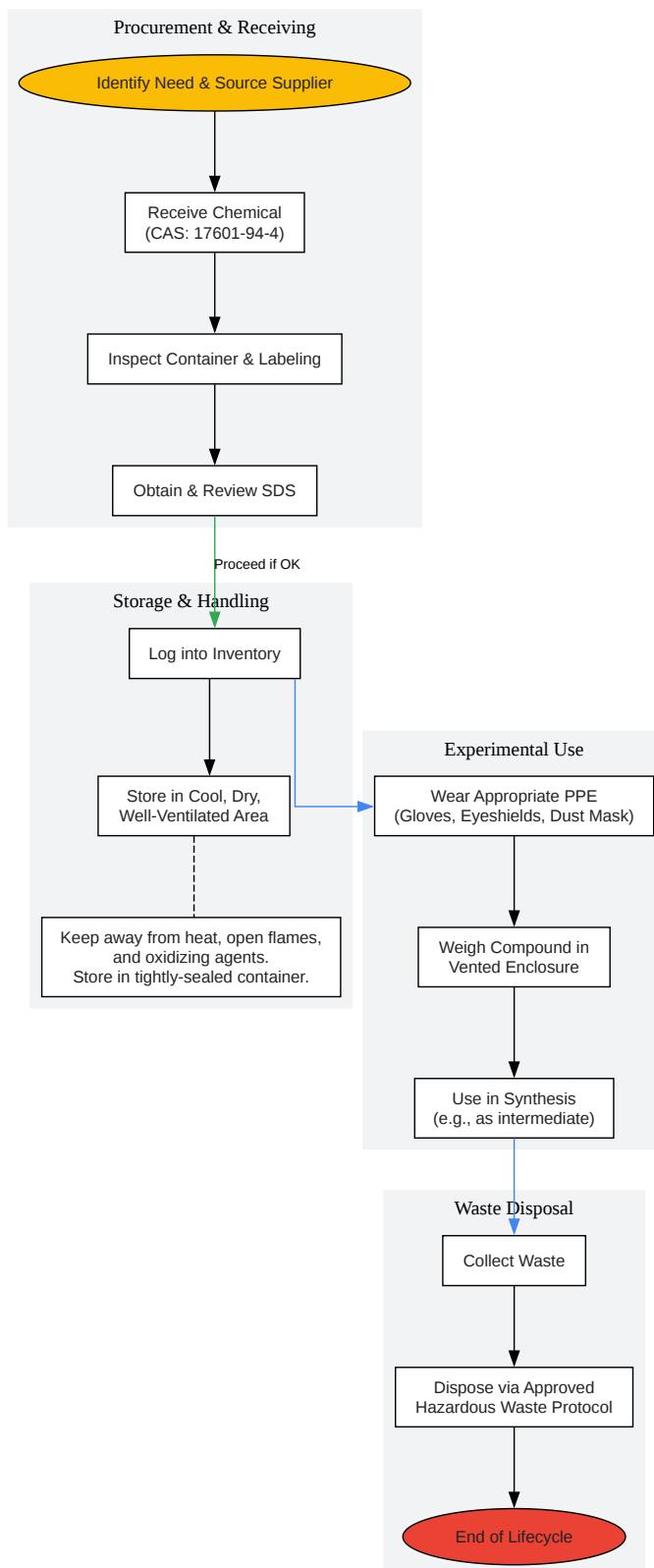
2-Amino-3-bromo-5-nitrobenzonitrile is an aromatic compound characterized by the presence of amino, bromo, nitro, and nitrile functional groups. These groups contribute to its specific physical and chemical behaviors. Its properties are summarized below.

Property	Value	Source(s)
CAS Number	17601-94-4	[1] [2] [3]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	242.03 g/mol	[1] [2] [4] [5]
Appearance	Solid; typically an off-white, slightly pale yellow, to light orange or green powder/crystal.	[1] [4]
Melting Point	Varies significantly by source: 175-179 °C, 180-185 °C, 186-190°C, 189-193 °C, 191 °C, 233-235 °C.	[1] [3] [4] [6]
Boiling Point	Decomposes before boiling.	[4]
Solubility	Poorly soluble in water; Soluble in organic solvents such as dichloromethane and chloroform.	[4]
Density	1.949 g/cm ³ (at -123 °C). Other sources state data may vary.	[4] [6]
Purity	Typically available with purity of 97% to >98%.	[1] [2] [3]
SMILES String	Nc1c(Br)cc(cc1C#N)-- INVALID-LINK--=O	
InChI Key	MUHLVSZIVTURCZ- UHFFFAOYSA-N	[3]

Note: The wide range of reported melting points suggests that the value may be sensitive to purity and the specific crystalline form of the material.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2-Amino-3-bromo-5-nitrobenzonitrile** are not extensively available in the public literature. However, the synthesis of structurally related compounds, such as 2-amino-5-bromo-3-nitropyridine, provides insight into the general laboratory procedures that would be involved in its preparation.


Illustrative Synthesis Protocol (for a related compound): A common method for the synthesis of similar nitro-aromatic compounds involves the nitration of an amino-bromo precursor. For example, the synthesis of 2-amino-5-bromo-3-nitropyridine involves the following general steps[7]:

- Nitration: 2-amino-5-bromopyridine is added to sulfuric acid at a controlled low temperature (e.g., 0-5°C).
- Addition of Nitrating Agent: 95% nitric acid is added dropwise while maintaining the low temperature.
- Stirring and Heating: The mixture is stirred at various temperatures (e.g., 0°C, room temperature, and 50-60°C) for set periods to ensure the reaction proceeds to completion.
- Isolation: The reaction mixture is cooled and then poured onto ice to precipitate the product.
- Purification: The crude product is collected, neutralized, and can be further purified by recrystallization from a suitable solvent like ethanol.

This process highlights the use of strong acids and precise temperature control, which are typical for such reactions. The physical properties of the resulting product, such as melting point, would then be determined using standard analytical techniques like Differential Scanning Calorimetry (DSC) or a melting point apparatus.

Diagrams and Workflows

As **2-Amino-3-bromo-5-nitrobenzonitrile** is primarily a chemical intermediate, information regarding its involvement in specific biological signaling pathways is not available. However, a general workflow for its handling and use in a research setting is crucial for safety and efficacy.

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for handling **2-Amino-3-bromo-5-nitrobenzonitrile**.

Safety and Handling

2-Amino-3-bromo-5-nitrobenzonitrile is classified as harmful and requires careful handling.

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling the solid material.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from heat sources, open flames, and incompatible substances like oxidizing agents.[4]

This guide provides a foundational understanding of the physical properties and handling requirements for **2-Amino-3-bromo-5-nitrobenzonitrile**, intended to support its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 2-Amino-3-Bromo-5-Nitrobenzonitrile | Chemical Properties, Synthesis, Applications & Safety Data | China Supplier & Manufacturer [nj-finechem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-3-bromo-5-nitrobenzonitrile(17601-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Amino-3-bromo-5-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101693#2-amino-3-bromo-5-nitrobenzonitrile-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com